molecular formula C10H9N3 B1281827 4-(Pyrimidin-5-yl)aniline CAS No. 69491-60-7

4-(Pyrimidin-5-yl)aniline

Cat. No. B1281827
CAS RN: 69491-60-7
M. Wt: 171.2 g/mol
InChI Key: KLGWYEGXYIHINP-UHFFFAOYSA-N
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Description

4-(Pyrimidin-5-yl)aniline is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their wide range of biological activities and their applications in medicinal chemistry. The pyrimidine moiety is a key structural component in many pharmaceuticals and is also found in nucleotides, which are the building blocks of DNA and RNA.

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 4-(Pyrimidin-5-yl)aniline, often involves the use of cross-coupling reactions. For instance, pyrimidin-2-yl sulfonates have been effectively coupled with anilines to yield a variety of arylaminopyrimidines under mild conditions, providing good to excellent yields . Additionally, the synthesis of related compounds, such as 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, has been achieved through the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, which could provide insights into analogous synthetic routes for 4-(Pyrimidin-5-yl)aniline .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structures of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors have been determined, which aids in understanding the structure-activity relationships (SARs) of these compounds . Similarly, the structural investigation of a novel pyrazolopyrimidinone derivative using X-ray diffraction and computational methods has provided detailed insights into the molecular geometry and electronic properties of such compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their biological activity. The 2-(pyridin-2-yl)aniline moiety has been identified as an effective directing group for C-H amination reactions mediated by cupric acetate, indicating the potential for diverse functionalization of the pyrimidine ring . Furthermore, the reactivity of pyrimidine analogs has been explored in the context of inhibiting key enzymes such as dihydrofolic reductase and thymidylate synthetase, which are critical for nucleotide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are crucial for their pharmacological profile. For instance, the antimicrobial activity and molecular docking studies of a sulfonamide pyrimidine derivative have been conducted to assess its potential as a therapeutic agent . Additionally, the herbicidal activity of pyrazolopyrimidinone imines has been evaluated, demonstrating the versatility of pyrimidine derivatives in various applications .

Scientific Research Applications

  • Anti-Inflammatory Applications

    • Summary : Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory effects. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Methods : Numerous methods for the synthesis of pyrimidines are described in the literature .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Antiviral Applications

    • Summary : Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The antiviral activity was almost on par with well-known antiviral commercial drug, Ribavirin .
  • Antifungal Applications

    • Summary : The activities of carbendazim and hymexazol were excellent (>50%) to most of tested fungi .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : They showed rather lower inhibition to BM, GZ, MK and PI than several new synthesized compounds .

Safety And Hazards

4-(Pyrimidin-5-yl)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

The future directions of 4-(Pyrimidin-5-yl)aniline research could involve the development of novel and promising fungicides . Additionally, the compound’s diverse biological activities suggest potential applications in the development of antiviral, antibacterial, antifungal, and insecticidal agents .

properties

IUPAC Name

4-pyrimidin-5-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGWYEGXYIHINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499007
Record name 4-(Pyrimidin-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrimidin-5-yl)aniline

CAS RN

69491-60-7
Record name 4-(5-Pyrimidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69491-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pyrimidin-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyrimidin-5-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MJ Mitcheltree - 2018 - search.proquest.com
This dissertation presents a flexible synthetic approach to the lincosamide antibiotics, developed with the aim of rejuvenating an underexploited class to combat multidrug-resistant …
Number of citations: 6 search.proquest.com
A Takfaoui, R Touzani, JF Soulé… - Asian Journal of …, 2015 - Wiley Online Library
The palladium‐catalysed C−C bond formation via direct arylation of free‐amine‐substituted polyfluoroaniline derivatives proceeds in moderate to high yields with a variety of aryl …
Number of citations: 7 onlinelibrary.wiley.com
C Liu, Q Ni, J Qiu - 2011 - Wiley Online Library
A fast, convenient and ligand‐free protocol for the synthesis of a series of 4‐aryl‐substituted triphenylamine derivatives by a palladium‐catalysed aerobic Suzuki reaction of aryl halides …

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